2-Heptyl isothiocyanate
Overview
Description
2-Heptyl isothiocyanate is an organic compound with the molecular formula C8H15NS. It belongs to the class of isothiocyanates, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a heptane chain.
Mechanism of Action
Target of Action
2-Heptyl isothiocyanate, also known as 2-Isothiocyanatoheptane or 2-Heptane isothiocyanate, is a sulfur-containing compound that exhibits biological activity against various pathogens . The primary targets of this compound are cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
The interaction of this compound with its targets involves the reactive electrophilic carbon from the isothiocyanate functional group and glutathione (GSH), catalyzed by glutathione S-transferase (GST) . This interaction results in changes in the activity of the targeted enzymes and proteins, thereby influencing various cellular processes .
Biochemical Pathways
This compound can modulate a large number of cancer-related targets or pathways. These include inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, and inhibition of metastasis .
Pharmacokinetics
It is known that isothiocyanates, in general, are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include reduced oxidative stress, acting as indirect antioxidants, and antimicrobial properties . In the context of cancer, studies suggest that isothiocyanates can cause cell cycle growth arrest and induce apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and the presence of certain cofactors can affect the formation of isothiocyanates from the enzymatic hydrolysis of glucosinolates . Additionally, the compound’s volatility and heat sensitivity can pose challenges to its extraction and stability .
Biochemical Analysis
Biochemical Properties
2-Isothiocyanatoheptane plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It is known to interact with cysteine residues in proteins, forming covalent bonds that can alter the protein’s function. This interaction is crucial in the modulation of enzyme activity, where 2-Isothiocyanatoheptane can act as an inhibitor or activator depending on the context. For instance, it has been observed to inhibit the activity of certain proteases by binding to their active sites .
Cellular Effects
The effects of 2-Isothiocyanatoheptane on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 2-Isothiocyanatoheptane has been shown to induce apoptosis by activating stress response pathways and inhibiting cell proliferation . Additionally, it can cause cell cycle arrest, thereby preventing the growth and division of cancer cells .
Molecular Mechanism
At the molecular level, 2-Isothiocyanatoheptane exerts its effects through several mechanisms. It binds to the cysteine residues of proteins, leading to the formation of covalent adducts that can inhibit or activate enzyme activity . This binding can result in the inhibition of key enzymes involved in cellular metabolism and signaling pathways. Furthermore, 2-Isothiocyanatoheptane can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Isothiocyanatoheptane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term exposure to 2-Isothiocyanatoheptane has been shown to cause sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-Isothiocyanatoheptane vary with different dosages in animal models. At low doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 2-Isothiocyanatoheptane can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s ability to form covalent bonds with cellular proteins, leading to widespread disruption of cellular function.
Metabolic Pathways
2-Isothiocyanatoheptane is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, 2-Isothiocyanatoheptane can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing cellular redox balance .
Transport and Distribution
Within cells and tissues, 2-Isothiocyanatoheptane is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of 2-Isothiocyanatoheptane within cells is influenced by its lipophilicity and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of 2-Isothiocyanatoheptane is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various proteins and enzymes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its sites of action. This subcellular distribution allows 2-Isothiocyanatoheptane to effectively modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form dithiocarbamate salts. These salts are then desulfurized using cyanuric acid to yield the desired isothiocyanate . Another method involves the replacement reaction of phenyl isothiocyanate with corresponding amines under mild conditions, using dimethylbenzene as a solvent .
Industrial Production Methods: For industrial production, the synthesis of isothiocyanates often involves the use of phenyl chlorothionoformate with primary amines. This method is advantageous due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thioureas.
Addition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Oxidation and Reduction Reactions: These reactions can modify the isothiocyanate group, leading to different functional derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the isothiocyanate group.
Reducing Agents: Such as lithium aluminum hydride, can reduce the isothiocyanate group to amines.
Major Products:
Thioureas: Formed from substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
2-Heptyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its antimicrobial and anticancer properties.
Medicine: It is explored for its potential in drug development due to its bioactive properties.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Sulforaphane: Known for its anticancer properties.
Phenethyl Isothiocyanate: Studied for its chemopreventive effects.
Benzyl Isothiocyanate: Known for its antimicrobial activity.
Uniqueness: 2-Heptyl isothiocyanate is unique due to its specific heptane chain, which can influence its reactivity and biological activity compared to other isothiocyanates.
Properties
IUPAC Name |
2-isothiocyanatoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLUDLHIIYPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944267 | |
Record name | 2-Isothiocyanatoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21663-51-4 | |
Record name | 2-Heptane isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021663514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Isothiocyanatoheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21663-51-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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